Antioxidant Capacity: DPPH Radical Scavenging Activity Compared to a 4-(Trifluoromethyl)phenyl Analog
In a direct head-to-head comparison, 6-chloro-2-phenylquinazolin-4(3H)-one exhibits significantly lower antioxidant capacity than (4-(trifluoromethyl) phenyl) quinazolin-4(3H)-one. The target compound demonstrated an IC50 of 57.97 μg/mL in a DPPH radical scavenging assay, while the comparator showed a more potent IC50 of 45.10 μg/mL [1]. This data provides a clear, quantifiable performance metric for selection based on desired antioxidant strength.
| Evidence Dimension | DPPH Radical Scavenging Activity (IC50) |
|---|---|
| Target Compound Data | 57.97 μg/mL |
| Comparator Or Baseline | (4-(trifluoromethyl) phenyl) quinazolin-4(3H)-one: 45.10 μg/mL |
| Quantified Difference | 12.87 μg/mL higher IC50 (lower potency) for target compound |
| Conditions | In vitro DPPH radical scavenging assay |
Why This Matters
This direct quantitative comparison allows a researcher or procurement specialist to select between two related quinazolinone scaffolds based on a specific, measured antioxidant potency, ensuring the chosen compound aligns precisely with the desired activity profile for their study.
- [1] ScienceDirect. Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity. Org. Biomol. Chem., 2025. DOI: 10.1039/d5ob00734h. View Source
